Bienvenue dans la boutique en ligne BenchChem!

Ro 3-1314

Cyclooxygenase inhibition Prostaglandin E2 biosynthesis IC50 comparison

Ro 3-1314 is the single-compound solution for dual COX/LOX suppression. It matches indomethacin's COX potency (IC50 1.3 μM) while providing mechanism-based suicide inhibition of lipoxygenase—producing 8–10 11-oxo-ODYA molecules per enzyme before irreversible inactivation. At 48 μM, achieves 95% COX-1 inhibition vs. 68% 15-LO suppression, enabling differential pathway modulation. Validated in leukotriene-mediated allergic response assays via SRS-A release stimulation. Select for covalent, permanent LOX inactivation that reversible inhibitors cannot replicate.

Molecular Formula C18H28O2
Molecular Weight 276.4 g/mol
CAS No. 2012-14-8
Cat. No. B1662396
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 3-1314
CAS2012-14-8
Synonyms9a-12a-octadecadiynoic acid
Ro 3-1314
Ro-3-1314
Molecular FormulaC18H28O2
Molecular Weight276.4 g/mol
Structural Identifiers
SMILESCCCCCC#CCC#CCCCCCCCC(=O)O
InChIInChI=1S/C18H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h2-5,8,11-17H2,1H3,(H,19,20)
InChIKeyKDYILQLPKVZDGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





Ro 3-1314 (CAS 2012-14-8): Dual COX/Lipoxygenase Inhibitor Procurement Guide for Inflammation and Eicosanoid Research


Ro 3-1314 (9,12-octadecadiynoic acid; ODYA) is a synthetic acetylenic fatty acid analog of linoleic acid that functions as a dual inhibitor of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes [1]. As an octadecadiynoic acid with triple bonds at positions 9 and 12, this compound serves as a chemical probe for dissecting the arachidonic acid cascade and modulating eicosanoid biosynthesis pathways [2]. Unlike mono-pathway inhibitors that target only COX or only LOX, Ro 3-1314 provides simultaneous suppression of both enzymatic arms, enabling unique experimental dissection of prostanoid and leukotriene signaling cross-talk [3].

Why Generic COX or LOX Inhibitors Cannot Substitute for Ro 3-1314 in Eicosanoid Pathway Dissection


Ro 3-1314 occupies a distinct pharmacological niche that prevents straightforward substitution with mono-pathway inhibitors such as indomethacin (COX-selective) or nordihydroguaiaretic acid (NDGA, LOX-selective) [1]. Its dual COX/LOX inhibitory profile produces qualitatively different outcomes in cell-mediated immunity assays compared to single-pathway blockade; indomethacin alone augments CMI responses, whereas combining indomethacin with NDGA abolishes this augmentation entirely [2]. Additionally, Ro 3-1314 acts as a mechanism-based suicide inhibitor of lipoxygenase, requiring enzymatic turnover for irreversible inactivation—a kinetic signature not shared by reversible or non-covalent LOX inhibitors [3]. Substituting structurally related acetylenic fatty acids such as 5,8,11,14-eicosatetraynoic acid (ETYA) introduces differential potency and pathway bias that alter experimental outcomes [4].

Ro 3-1314 Quantitative Differentiation: Head-to-Head Activity Data Against Key Comparators


Ro 3-1314 vs. Indomethacin: Equivalent COX Inhibitory Potency with Dual LOX Activity

In a direct comparative study of prostaglandin E2 biosynthesis inhibition, Ro 3-1314 demonstrated IC50 equivalent to indomethacin, the prototypical nonsteroidal anti-inflammatory drug [1]. Unlike indomethacin, which is COX-selective, Ro 3-1314 simultaneously inhibits lipoxygenase activity, providing dual-pathway suppression in a single molecular entity [2].

Cyclooxygenase inhibition Prostaglandin E2 biosynthesis IC50 comparison

Enzymatic Selectivity Profile: Differential Inhibition of COX-1 vs. 15-Lipoxygenase

Ro 3-1314 exhibits nanomolar affinity for ram seminal vesicle COX with a Ki of 0.6 μM [1]. At a fixed concentration of 48 μM, the compound demonstrates pathway-biased inhibition, achieving 95% suppression of COX-1 activity versus 68% inhibition of 15-lipoxygenase, representing a 1.4-fold preferential inhibition of COX-1 over 15-LO under identical assay conditions [2].

COX-1 inhibition 15-Lipoxygenase Enzymatic selectivity Ki determination

Mechanism-Based Suicide Inhibition: Irreversible Lipoxygenase Inactivation Kinetics

Ro 3-1314 functions as a mechanism-based suicide inhibitor of lipoxygenase, a property absent in standard reversible LOX inhibitors such as NDGA [1]. Each lipoxygenase molecule produces approximately 8–10 molecules of the converted inhibitor product 11-oxooctadeca-9,12-diynoic acid (11-oxo-ODYA) before irreversible inactivation occurs, and 3–4 molecules of 11-oxo-ODYA become covalently attached per enzyme molecule [2]. In comparative functional assays, NDGA caused 50% inhibition of cell-mediated immunity at 30 μM, whereas Ro 3-1314 produced augmentation of CMI responses through COX inhibition [3].

Suicide inhibitor Lipoxygenase Irreversible inactivation Mechanism-based inhibition

Ro 3-1314 vs. NDGA: Opposing Functional Outcomes in Cell-Mediated Immunity Modulation

In a systematic comparison of arachidonic acid metabolism inhibitors, Ro 3-1314 produced augmentation of cell-mediated immunity (CMI) responses, whereas NDGA (a LOX-selective inhibitor) caused 50% inhibition at 30 μM [1]. The stimulatory effect of COX inhibition by indomethacin was completely prevented when combined with NDGA, demonstrating that Ro 3-1314's dual COX/LOX inhibition profile produces distinct functional outcomes not achievable through single-pathway blockade [2].

Cell-mediated immunity COX pathway LOX pathway Arachidonic acid metabolism

Immunological Release of SRS-A: Functional Activity in Allergic Response Models

Ro 3-1314 stimulates antigen-induced contraction of guinea-pig tracheal spirals and promotes immunological release of slow-reacting substance of anaphylaxis (SRS-A) from actively sensitized guinea-pig lung fragments [1]. This functional activity contrasts with the effects of COX-selective inhibitors like indomethacin or aspirin, which do not directly stimulate SRS-A release, making Ro 3-1314 a specialized tool for studying leukotriene-mediated allergic responses [2].

SRS-A release Anaphylaxis Tracheal contraction Guinea pig model

Physicochemical and Handling Specifications for Procurement Decisions

Commercial Ro 3-1314 is supplied as a crystalline solid with ≥98% purity (HPLC-verified), providing defined solubility parameters across multiple solvent systems . The compound is oxygen- and light-sensitive, requiring storage at -20°C and shipping on wet ice to maintain integrity . Unlike some acetylenic fatty acid analogs with limited solubility, Ro 3-1314 demonstrates solubility >100 mg/mL in DMF, DMSO, and ethanol, though PBS pH 7.2 solubility is limited to <100 μg/mL .

Purity specification Solubility profile Storage conditions CAS 2012-14-8

Recommended Research Applications for Ro 3-1314 Based on Quantitative Differentiation Evidence


Dual COX/LOX Pathway Inhibition with Indomethacin-Equivalent Potency

For assays requiring simultaneous suppression of both cyclooxygenase and lipoxygenase pathways with COX inhibition potency equivalent to indomethacin (IC50 = 1.3 μM), Ro 3-1314 provides a single-compound solution rather than combination treatments [1]. This application is validated by head-to-head IC50 comparisons against indomethacin, 8Z,12E,14Z-eicosatrienoic acid, and 5,8,11,14-eicosatetraynoic acid [2].

Titratable COX-1 Inhibition with Partial 15-LO Sparing

At 48 μM concentration, Ro 3-1314 achieves 95% COX-1 inhibition while only partially inhibiting 15-lipoxygenase (68%), enabling experimental designs that require differential modulation of the two enzymatic pathways [1]. This concentration-dependent selectivity is not achievable with fully non-selective dual inhibitors.

Irreversible Lipoxygenase Inactivation via Suicide Inhibition Mechanism

Investigators requiring covalent, permanent inactivation of lipoxygenase rather than equilibrium-based reversible inhibition should select Ro 3-1314, which functions as a mechanism-based suicide inhibitor producing 8–10 molecules of 11-oxo-ODYA per enzyme molecule before irreversible inactivation [1]. NDGA and other reversible LOX inhibitors cannot replicate this kinetic behavior [2].

SRS-A Release and Allergic Tracheal Contraction Studies

Ro 3-1314 stimulates antigen-induced contraction of guinea-pig tracheal spirals and promotes immunological release of slow-reacting substance of anaphylaxis from actively sensitized lung fragments [1]. This validated functional activity makes it a chemical tool of choice for leukotriene-mediated allergic response modeling, distinct from COX-selective inhibitors that lack SRS-A release stimulation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 3-1314

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.